Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate
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Overview
Description
Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate typically involves the reaction of 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used .
Scientific Research Applications
Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects through the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: This compound is structurally similar but differs in the position of the amino group and the presence of a hydrochloride salt.
Methyl 3-amino-4-methyltetrahydro-2H-pyran-3-carboxylate: Another similar compound with a different substitution pattern on the pyran ring.
Uniqueness
Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 4-amino-3-methyloxane-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-8(7(10)11-2)5-12-4-3-6(8)9/h6H,3-5,9H2,1-2H3 |
InChI Key |
IBJCDRZAMLSSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCC1N)C(=O)OC |
Origin of Product |
United States |
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